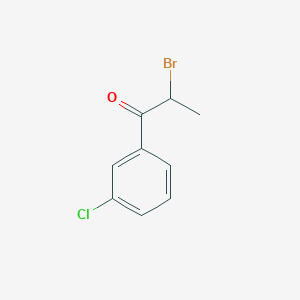

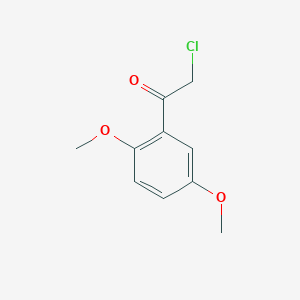

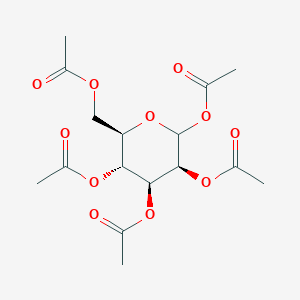

![molecular formula C8H7NO B015219 3-メチルベンゾ[d]イソキサゾール CAS No. 4825-75-6](/img/structure/B15219.png)

3-メチルベンゾ[d]イソキサゾール

概要

説明

3-Methylbenzo[d]isoxazole (3-MBI) is a heterocyclic aromatic compound that is widely used in scientific research. It is a versatile compound with applications in the synthesis of other compounds and in the study of biochemical and physiological effects.

科学的研究の応用

創薬と医薬品化学

3-メチルベンゾ[d]イソキサゾールは、多くの市販薬に存在するため、創薬における優勢な足場として役立ちます。その複素環部分は、化学的多様性に基づいて生体標的に結合する能力において重要です。 このような分子のための堅牢な合成方法の開発は、創薬プログラムを加速させます .

環境に優しい合成戦略

この化合物は、イソキサゾールの合成における金属フリーの合成経路で使用されています。これらの方法は、高コスト、毒性、および大量の廃棄物生成などの金属触媒反応に関連する欠点を回避するため、非常に重要です。 金属フリーの条件には、固体担体、マイクロ波支援、および超音波処理方法が含まれます .

抗がん剤設計

研究者は、抗がん剤設計のための3-メチルベンゾ[d]イソキサゾール誘導体の多様性指向合成に焦点を当てています。 この化合物の汎用性により、新しい治療薬を特定するために不可欠な、多様な分子のコレクションを作成することができます .

ナノ触媒

ナノ触媒の分野では、3-メチルベンゾ[d]イソキサゾールとその誘導体は、ナノスケールで触媒として作用する可能性について調査されています。 このアプリケーションは、より効率的で環境に優しい新しい触媒プロセスを開発する上で特に関連しています .

センシングアプリケーション

3-メチルベンゾ[d]イソキサゾールを含むイソキサゾール誘導体は、センシングアプリケーションでの使用について調査されています。 これらの化合物は、特定の分析物と反応するように設計することができ、生物学的および環境サンプル中のさまざまな物質を検出するのに役立ちます .

抗結核活性

一連の3-メチルベンゾ[d]イソキサゾールアナログが合成され、MTB H37Rv株に対するインビトロ抗結核活性について評価されました。 これらの化合物は、最小発育阻止濃度(MIC)が3.125〜50 µg / mLの範囲で有望な結果を示しました .

作用機序

Target of Action

3-Methylbenzo[d]isoxazole is a small molecule that has been found to interact with several biological targets. One of the primary targets of this compound is the BRD4 protein . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play crucial roles in gene transcription regulation .

Mode of Action

The interaction between 3-Methylbenzo[d]isoxazole and its targets involves the formation of a hydrogen bond with specific amino acids within the target protein . For instance, in the case of BRD4, the 3-Methylbenzo[d]isoxazole scaffold forms a hydrogen bond with Asn140 . This interaction can lead to changes in the conformation and function of the target protein, thereby influencing cellular processes.

Biochemical Pathways

The binding of 3-Methylbenzo[d]isoxazole to BRD4 can affect various biochemical pathways. BRD4 is known to regulate the acetylation level on histones, a process that is crucial for the regulation of chromatin structure and gene transcription . Therefore, the interaction of 3-Methylbenzo[d]isoxazole with BRD4 can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of 3-Methylbenzo[d]isoxazole’s action are largely dependent on its interaction with its targets. For example, its interaction with BRD4 can lead to changes in gene transcription, which can subsequently influence various cellular processes . .

Safety and Hazards

生化学分析

Biochemical Properties

The nature of these interactions can vary greatly depending on the specific isoxazole derivative and the biological context .

Cellular Effects

Isoxazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that the 3-Methylbenzo[d]isoxazole scaffold may bind to the active site of certain proteins, forming direct or indirect hydrogen bonds with key residues .

特性

IUPAC Name |

3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUKCDPSYQUYQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398986 | |

| Record name | 3-Methylbenzo[d]isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4825-75-6 | |

| Record name | 3-Methylbenzo[d]isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

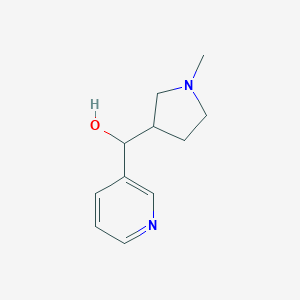

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)